Cas no 1375472-99-3 (3-(methylamino)cyclobutan-1-ol hydrochloride)
3-(methylamino)cyclobutan-1-ol hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-(methylamino)cyclobutanol hydrochloride
- cis-3-(Methylamino)cyclobutanol hydrochloride
- trans-3-(Methylamino)cyclobutanol hydrochloride
- 3-(methylamino)cyclobutan-1-ol hydrochloride
- cis-3-(Methylamino)cyclobutan-1-ol hydrochloride
- trans-3-(Methylamino)cyclobutan-1-ol hydrochloride
- trans-3-(Methylamino)cyclobutan-1-ol HCl
- cis-3-(Methylamino)cyclobutan-1-ol HCl
- SB20682
- NE33639
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- MDL: MFCD21602635
- Inchi: 1S/C5H11NO.ClH/c1-6-4-2-5(7)3-4;/h4-7H,2-3H2,1H3;1H
- InChI Key: SKMIPSOYGGVHLU-UHFFFAOYSA-N
- SMILES: Cl.OC1CC(C1)NC
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 59.1
- Topological Polar Surface Area: 32.299
3-(methylamino)cyclobutan-1-ol hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M181000-500mg |
3-(Methylamino)cyclobutanol hydrochloride |
1375472-99-3 | 500mg |
$ 755.00 | 2022-06-04 | ||
| TRC | M181000-1000mg |
3-(Methylamino)cyclobutanol hydrochloride |
1375472-99-3 | 1g |
$ 1255.00 | 2022-06-04 | ||
| TRC | M181000-2500mg |
3-(Methylamino)cyclobutanol hydrochloride |
1375472-99-3 | 2500mg |
$ 2505.00 | 2022-06-04 | ||
| Enamine | EN300-97697-0.05g |
3-(methylamino)cyclobutan-1-ol hydrochloride |
1375472-99-3 | 95.0% | 0.05g |
$78.0 | 2025-02-21 | |
| Enamine | EN300-97697-0.1g |
3-(methylamino)cyclobutan-1-ol hydrochloride |
1375472-99-3 | 95.0% | 0.1g |
$117.0 | 2025-02-21 | |
| Enamine | EN300-97697-0.25g |
3-(methylamino)cyclobutan-1-ol hydrochloride |
1375472-99-3 | 95.0% | 0.25g |
$166.0 | 2025-02-21 | |
| Enamine | EN300-97697-0.5g |
3-(methylamino)cyclobutan-1-ol hydrochloride |
1375472-99-3 | 95.0% | 0.5g |
$261.0 | 2025-02-21 | |
| Enamine | EN300-97697-1.0g |
3-(methylamino)cyclobutan-1-ol hydrochloride |
1375472-99-3 | 95.0% | 1.0g |
$335.0 | 2025-02-21 | |
| Enamine | EN300-97697-2.5g |
3-(methylamino)cyclobutan-1-ol hydrochloride |
1375472-99-3 | 95.0% | 2.5g |
$519.0 | 2025-02-21 | |
| Enamine | EN300-97697-5.0g |
3-(methylamino)cyclobutan-1-ol hydrochloride |
1375472-99-3 | 95.0% | 5.0g |
$824.0 | 2025-02-21 |
3-(methylamino)cyclobutan-1-ol hydrochloride Suppliers
3-(methylamino)cyclobutan-1-ol hydrochloride Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 3-(methylamino)cyclobutan-1-ol hydrochloride
Professional Introduction to 3-(methylamino)cyclobutan-1-ol hydrochloride (CAS No. 1375472-99-3)
3-(methylamino)cyclobutan-1-ol hydrochloride, with the chemical formula C₆H₁₃NO·HCl, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This zwitterionic derivative of cyclobutanone features a unique structural motif that has garnered attention for its potential biological activities and synthetic utility. The presence of both a methylamino group and a hydroxyl group within the cyclobutane ring system imparts distinct electronic and steric properties, making it a versatile scaffold for drug discovery initiatives.
The hydrochloride salt form of this compound enhances its solubility in aqueous systems, which is a critical factor for formulation development in medicinal applications. This property is particularly advantageous for designing prodrugs or active pharmaceutical ingredients (APIs) that require efficient delivery mechanisms. The zwitterionic nature of the molecule also suggests potential interactions with biological targets, which may be exploited for therapeutic purposes.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the structural and functional properties of 3-(methylamino)cyclobutan-1-ol hydrochloride with greater precision. Studies indicate that the cyclobutane ring system can serve as a rigid pharmacophore, facilitating specific binding interactions with protein targets. The methylamino group, in particular, has been identified as a key moiety for modulating receptor affinity and selectivity. These insights have guided the design of novel derivatives aimed at improving pharmacokinetic profiles and reducing off-target effects.
In the realm of medicinal chemistry, the synthesis of analogs derived from 3-(methylamino)cyclobutan-1-ol hydrochloride has been explored as a strategy to develop treatments for neurological disorders, inflammation, and other diseases. The cyclobutane scaffold is known to exhibit favorable pharmacokinetic properties, including improved metabolic stability and reduced systemic toxicity. Additionally, the hydroxyl group provides a site for further functionalization, allowing chemists to introduce additional substituents that may enhance biological activity.
One particularly intriguing aspect of this compound is its potential role as an intermediate in the synthesis of more complex molecules. The cyclobutane ring can be readily modified through various chemical transformations, such as epoxidation, reduction, or ring-opening reactions, which open up possibilities for generating diverse chemical libraries. Such libraries are invaluable tools in high-throughput screening (HTS) campaigns aimed at identifying lead compounds with therapeutic potential.
From a computational biology perspective, the three-dimensional structure of 3-(methylamino)cyclobutan-1-ol hydrochloride has been subjected to rigorous analysis using molecular dynamics (MD) simulations and quantum mechanical (QM) calculations. These studies have provided detailed insights into its conformational flexibility and interaction modes with biological targets. For instance, virtual screening experiments have identified potential binding pockets on enzymes and receptors where this compound may exert its effects. Such findings are crucial for guiding experimental efforts and optimizing lead compounds during drug development.
The pharmacological evaluation of 3-(methylamino)cyclobutan-1-ol hydrochloride has revealed promising results in preclinical models. In vitro assays have demonstrated its ability to modulate key signaling pathways involved in disease progression. Notably, studies suggest that this compound may interact with neurotransmitter receptors, making it a candidate for investigating novel therapeutic strategies in neurodegenerative conditions. Furthermore, its anti-inflammatory properties have been observed in cell-based models, indicating potential applications in managing chronic inflammatory diseases.
The synthetic pathways for producing 3-(methylamino)cyclobutan-1-ol hydrochloride have been refined to ensure high yield and purity. Modern synthetic techniques, such as catalytic hydrogenation and asymmetric synthesis, have been employed to introduce specific stereocenters with high enantioselectivity. These advancements not only streamline production but also allow for the generation of enantiomerically pure derivatives, which are often essential for achieving desired pharmacological effects.
The safety profile of 3-(methylamino)cyclobutan-1-ol hydrochloride has been assessed through toxicological studies conducted in vitro and in vivo. Preliminary results indicate that the compound exhibits moderate toxicity at high concentrations but demonstrates acceptable safety margins at therapeutic doses. This makes it a viable candidate for further development into an API once additional preclinical data are generated. Future studies will focus on long-term toxicity assessments and formulation optimizations to ensure safe administration.
The integration of artificial intelligence (AI) and machine learning (ML) technologies has further accelerated the discovery process related to 3-(methylamino)cyclobutan-1-ol hydrochloride. AI-driven platforms can predict biological activity based on structural features, helping researchers prioritize compounds for experimental validation. This approach has already led to the identification of novel analogs with enhanced potency and selectivity. As computational methods continue to evolve, their role in optimizing drug candidates like this one will only grow more significant.
In conclusion,3-(methylamino)cyclobutan-1-ol hydrochloride represents a promising entity in pharmaceutical research due to its unique structural features and potential biological activities. Its synthesis, characterization, and pharmacological evaluation underscore its significance as a scaffold for developing new therapeutics. With ongoing advancements in synthetic chemistry、computational biology,and AI-driven drug discovery,the future prospects for this compound remain highly encouraging.
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